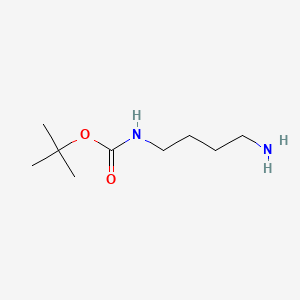

tert-Butyl N-(4-aminobutyl)carbamate

Overview

Description

tert-Butyl N-(4-aminobutyl)carbamate (CAS: 68076-36-8) is a carbamate derivative with the molecular formula C₉H₂₀N₂O₂ and a molecular weight of 188.27 g/mol . Its structure features a tert-butoxycarbonyl (Boc) group attached to a 4-aminobutyl chain, making it a valuable intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical applications. Key physicochemical properties include an XLogP3 value of 0.7, indicating moderate lipophilicity, a polar surface area of 64.4 Ų, and two hydrogen bond donors and three acceptors, which influence its solubility and reactivity . It is commonly used to protect amine groups during multi-step syntheses, as demonstrated in the preparation of biomimetic supramolecular metallohost compounds .

Biochemical Analysis

Biochemical Properties

tert-Butyl N-(4-aminobutyl)carbamate: plays a significant role in biochemical reactions, particularly in the synthesis of pharmacologically active compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it is used in the preparation of spermidine analogues, which are essential for cellular growth and proliferation . The compound’s interaction with enzymes such as carboxy-silane coated iron oxide nanoparticles has been documented, highlighting its utility in imaging and drug delivery applications .

Cellular Effects

The effects of This compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the synthesis of pharmacologically active compounds, which in turn can alter cellular behavior and function . Additionally, its role in the preparation of spermidine analogues suggests that it may impact cellular growth and proliferation .

Molecular Mechanism

At the molecular level, This compound exerts its effects through various binding interactions with biomolecules. It acts as a cross-linking reagent, facilitating the formation of complex molecular structures . The compound’s ability to modify iron oxide nanoparticles for imaging and drug delivery applications further underscores its molecular versatility . Additionally, its interaction with enzymes and proteins can lead to enzyme inhibition or activation, thereby influencing gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular behavior . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its potential to alter cellular function and metabolism .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound may facilitate the synthesis of pharmacologically active compounds without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, including enzyme inhibition and cellular damage . Threshold effects have been observed, indicating that the compound’s impact on cellular function is dose-dependent .

Metabolic Pathways

This compound: is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s role in the preparation of spermidine analogues highlights its involvement in metabolic processes essential for cellular growth and proliferation . Additionally, its interaction with carboxy-silane coated iron oxide nanoparticles suggests its participation in metabolic pathways related to imaging and drug delivery .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments . The compound’s ability to modify iron oxide nanoparticles for imaging and drug delivery applications further underscores its transport and distribution properties .

Subcellular Localization

The subcellular localization of This compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These modifications can affect the compound’s activity and function within the cell . The compound’s role in the preparation of spermidine analogues suggests that it may localize to cellular compartments involved in growth and proliferation .

Biological Activity

tert-Butyl N-(4-aminobutyl)carbamate, known for its structural stability and versatility, has garnered attention in various fields of biological research, particularly in neuropharmacology and medicinal chemistry. This article delves into the compound's biological activity, synthesis, and potential applications, supported by data tables and relevant studies.

Chemical Structure and Properties

Molecular Formula: C9H20N2O2

Molecular Weight: 188.27 g/mol

CAS Number: 68076-36-8

Physical State: Yellow oil

Density: Approximately 0.972 g/cm³

Boiling Point: Not specified

The compound features a tert-butyl group that enhances its lipophilicity, making it suitable for various biological applications. Its structure allows it to function effectively as a protecting group in chemical reactions, thereby stabilizing reactive intermediates.

Research indicates that this compound exhibits significant biological activity through its inhibition of key enzymes involved in neurodegenerative processes:

- β-Secretase Inhibition: The compound has been shown to inhibit β-secretase activity, which is crucial in the production of amyloid-beta peptides associated with Alzheimer's disease. By preventing the aggregation of these peptides, the compound may help mitigate neurodegeneration.

- Acetylcholinesterase Inhibition: It also acts as an acetylcholinesterase inhibitor, which can enhance cholinergic signaling by preventing the breakdown of acetylcholine, a neurotransmitter vital for cognitive function.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively prevent the formation of amyloid fibrils from Aβ1-42 peptides. This property is particularly relevant in the context of Alzheimer's disease research.

Synthesis and Reaction Conditions

The synthesis of this compound typically involves straightforward organic reactions, often utilizing triethylamine as a base in dichloromethane. Below is a summary of reaction conditions used in various studies:

| Reactants | Conditions | Yield |

|---|---|---|

| tert-butyl (4-aminobutyl)carbamate with triethylamine | Dichloromethane, 20°C | 98% |

| tert-butyl (4-aminobutyl)carbamate with K2CO3 | DMSO, 70°C | Quantitative |

These methods highlight the efficiency of synthesizing this compound for further biological evaluation .

Neuropharmacological Research

A notable case study investigated the effects of this compound on neuronal cell cultures. The results indicated that treatment with this compound led to:

- Reduced Amyloid Aggregation: Significant reduction in amyloid fibril formation was observed.

- Enhanced Neuronal Viability: Improved cell survival rates were noted compared to untreated controls.

This suggests potential therapeutic applications for neurodegenerative diseases where amyloid aggregation is a key factor .

Drug Delivery Systems

Preliminary research indicates that this compound may interact favorably with cellular components, enhancing its potential as a drug delivery agent. Its lipophilic nature allows it to traverse cellular membranes efficiently, making it a candidate for targeted drug delivery systems .

Scientific Research Applications

Synthesis of Organic Compounds

tert-Butyl N-(4-aminobutyl)carbamate is utilized as a reagent in several chemical reactions, including:

- Palladium-Catalyzed Reactions : It serves as an intermediate in the synthesis of various organic compounds, particularly in the preparation of N-Boc-protected anilines and other derivatives through palladium-catalyzed reactions like the Suzuki reaction.

- Preparation of Spermidine Analogues : This compound is employed in synthesizing spermidine analogues, which are important in biological research and drug development.

Role in Medicinal Chemistry

The compound has shown potential biological activities that are relevant for drug development:

- Inhibition of Enzymes : In vitro studies indicate that this compound acts as an inhibitor for β-secretase and acetylcholinesterase, which are critical targets in Alzheimer's disease research. This inhibition prevents the aggregation of amyloid beta peptide, thereby potentially mitigating neurodegenerative processes.

- Biological Membrane Penetration : Its ability to cross biological membranes suggests applications in drug formulation and delivery systems.

Neuroprotective Activity

A study investigated the neuroprotective effects of derivatives of this compound on neuronal cell cultures. The results demonstrated that these compounds could reduce oxidative stress and promote neuronal differentiation, highlighting their potential therapeutic roles in neurodegenerative diseases .

Selective Inhibition Studies

Research involving the synthesis of N-(4-Aminobutyl)-N'-(2-methoxyethyl)guanidine demonstrated the utility of this compound as a building block for creating selective inhibitors targeting human dimethylarginine dimethylaminohydrolase . This study underscores its importance in developing specific enzyme inhibitors for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl N-(4-aminobutyl)carbamate, and what critical parameters influence yield?

- Methodological Answer : The compound is synthesized via Boc protection of 1,4-diaminobutane. A common approach involves reacting 4-bromobutylamine with di-tert-butyl dicarbonate (Boc anhydride) in anhydrous dichloromethane under alkaline conditions (e.g., using triethylamine). Critical parameters include maintaining low temperatures (0–5°C) to suppress side reactions (e.g., over-Bocylation) and precise stoichiometric control of Boc anhydride (1.1–1.2 equivalents). Post-synthesis purification via column chromatography (hexane/ethyl acetate gradient) ensures high purity .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H NMR : Identify the tert-butyl group (singlet at δ 1.4 ppm) and amine protons (broad signal at δ 1.5–2.5 ppm).

- 13C NMR : Confirm the carbonyl carbon (δ ~155 ppm) and tert-butyl carbons (δ ~28 ppm).

- LC-MS : Verify molecular weight (MW = 188.27 g/mol) and detect impurities (e.g., unreacted diamine).

- FT-IR : Check for N-H stretching (~3350 cm⁻¹) and carbonyl absorption (~1690 cm⁻¹). GC/MS may supplement impurity analysis .

Q. What are the recommended storage conditions to prevent degradation of this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C. Avoid exposure to moisture, strong acids, or bases to prevent Boc-group cleavage. For lab-scale use, aliquot into small quantities to minimize freeze-thaw cycles. Safety data sheets (SDS) recommend secondary containment for spill prevention .

Advanced Research Questions

Q. How can this compound be optimized as a PROTAC linker, and what design considerations apply?

- Methodological Answer : The 4-aminobutyl chain serves as a flexible spacer in PROTACs, balancing steric hindrance and hydrophilicity. Key considerations:

- Chain Length : Adjust via homologation (e.g., replacing butyl with hexyl) to optimize ternary complex formation.

- Functionalization : Introduce PEG units or polar groups (e.g., hydroxyl) to enhance solubility.

- Coupling Chemistry : Use EDC/HOBt for amide bond formation with E3 ligase ligands. Monitor coupling efficiency via MALDI-TOF .

Q. How to resolve contradictions in reported melting points or solubility data for this compound?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Strategies:

- Differential Scanning Calorimetry (DSC) : Accurately determine melting points and detect polymorphs.

- HPLC Purity Assay : Quantify impurities >0.1% using a C18 column (acetonitrile/water gradient).

- Solubility Testing : Use standardized solvents (e.g., HPLC-grade DMSO) and report temperature/pH conditions .

Q. What experimental strategies mitigate side reactions during the coupling of this compound in peptide synthesis?

- Methodological Answer :

- Activation : Pre-activate the amine with HATU or PyBOP to reduce racemization.

- Protection : Temporarily protect the secondary amine with Fmoc groups during solid-phase synthesis.

- Monitoring : Use Kaiser test or LC-MS to track coupling efficiency. For Boc-deprotection, employ TFA in dichloromethane (20% v/v) with scavengers (e.g., triisopropylsilane) .

Q. Data Analysis and Contradictions

Q. How to address conflicting toxicity data for this compound in academic literature?

- Methodological Answer : Discrepancies may result from assay variability (e.g., cell lines vs. in vivo models). Steps:

- Cross-Validation : Replicate acute toxicity assays (OECD 423) in multiple species (e.g., rat/mouse).

- Metabolite Profiling : Use LC-HRMS to identify toxic metabolites (e.g., de-Bocylated derivatives).

- Literature Review : Prioritize studies adhering to GLP standards. reports H302 (oral toxicity), while some SDS indicate no acute hazards, necessitating context-specific risk assessments .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares tert-Butyl N-(4-aminobutyl)carbamate with structurally analogous carbamates:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Donors/Acceptors | Key Structural Features |

|---|---|---|---|---|---|---|

| This compound | 68076-36-8 | C₉H₂₀N₂O₂ | 188.27 | 0.7 | 2 / 3 | Linear 4-aminobutyl chain |

| tert-Butyl N-[4-(aminomethyl)phenyl]carbamate | 220298-96-4 | C₁₂H₁₈N₂O₂ | 222.29 | 1.8* | 2 / 3 | Aromatic phenyl group with aminomethyl substitution |

| tert-Butyl N-(4-bromobenzyl)carbamate | N/A | C₁₂H₁₆BrNO₂ | 298.18 | 2.5* | 1 / 2 | Bromine-substituted benzyl group |

| tert-Butyl N-(4-aminooxolan-3-yl)carbamate | 2305080-35-5 | C₉H₁₈N₂O₃ | 202.25 | -0.2* | 2 / 4 | Tetrahydrofuran (oxolane) ring |

| tert-Butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate | N/A | C₁₂H₂₂N₂O₂ | 226.32 | 1.2* | 2 / 3 | Rigid bicyclo[2.2.1]heptane framework |

*Estimated based on structural analogs.

Key Observations :

- Lipophilicity : The bromobenzyl derivative (XLogP3 ~2.5) is more lipophilic than the parent compound due to the bromine atom, while the oxolane-containing analog (XLogP3 ~-0.2) is more hydrophilic .

- Reactivity : The 4-bromobenzyl analog is prone to nucleophilic substitution reactions at the bromine site, unlike the unsubstituted butyl chain in the parent compound .

Crystallographic and Stability Data

- Crystallinity : The parent compound exhibits disorder in crystal structures, as observed in related tert-butyl carbamates .

- Thermal Stability : tert-Butyl carbamates generally decompose above 150°C, with stability influenced by substituents (e.g., electron-withdrawing groups like bromine reduce thermal resilience) .

Properties

IUPAC Name |

tert-butyl N-(4-aminobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7,10H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQWJXFJJZUVPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68076-36-8 | |

| Record name | tert-butyl N-(4-aminobutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.